2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with various reagents. One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity of the desired benzimidazole derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole core allows it to bind to nucleotides and enzymes, disrupting their normal function. This can lead to the inhibition of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: An anticancer drug with a benzimidazole core.
Navelbine: A chemotherapy medication derived from benzimidazole.
Alectinib: Another anticancer agent with structural similarities to benzimidazole.
Uniqueness
2-cyclopropyl-1-{1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific structural features, such as the cyclopropyl and azetidinyl groups, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-18-9-10-21(27-2)16(11-18)12-24-13-17(14-24)25-20-6-4-3-5-19(20)23-22(25)15-7-8-15/h3-6,9-11,15,17H,7-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPVTYKCFKWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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